4-Methyl-1,3-benzoxazol-2-amine

Overview

Description

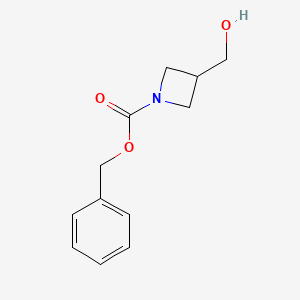

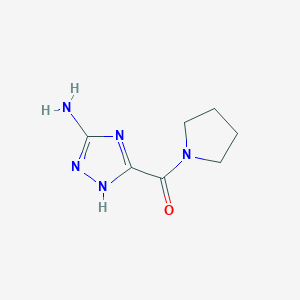

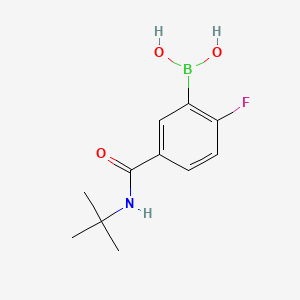

4-Methyl-1,3-benzoxazol-2-amine is a chemical compound with the CAS Number: 947504-99-6 . It has a molecular weight of 148.16 . The IUPAC name for this compound is 4-methyl-1,3-benzoxazol-2-amine . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of benzoxazole derivatives, including 4-Methyl-1,3-benzoxazol-2-amine, often involves the use of 2-aminophenol as a precursor . Various synthetic methodologies have been developed, using different reaction conditions and catalysts . These methods often involve reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones .Molecular Structure Analysis

The molecular structure of 4-Methyl-1,3-benzoxazol-2-amine is represented by the linear formula C8H8N2O . The InChI code for this compound is 1S/C8H8N2O/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3,(H2,9,10) .Physical And Chemical Properties Analysis

4-Methyl-1,3-benzoxazol-2-amine is a solid substance at room temperature . It has a molecular weight of 148.16 . The IUPAC name for this compound is 4-methyl-1,3-benzoxazol-2-amine . The InChI code for this compound is 1S/C8H8N2O/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3,(H2,9,10) .Scientific Research Applications

Material Science: Enhancing Polymer Properties

4-Methyl-1,3-benzoxazol-2-amine: is utilized in material science to modify the properties of polymers. By incorporating this compound into polymer chains, researchers can enhance the thermal stability, mechanical strength, and chemical resistance of materials. This application is crucial for developing advanced materials for aerospace, automotive, and electronics industries .

Medicinal Chemistry: Drug Synthesis

In medicinal chemistry, 4-Methyl-1,3-benzoxazol-2-amine serves as a precursor in the synthesis of various drugs. Its derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The compound’s versatility makes it a valuable asset in the design and development of new therapeutic agents .

Chemical Synthesis: Catalyst Development

This compound plays a significant role in the development of catalysts for chemical synthesis. Researchers have used 4-Methyl-1,3-benzoxazol-2-amine to create novel catalysts that improve the efficiency and selectivity of chemical reactions. These catalysts are particularly useful in green chemistry applications, where they help minimize waste and reduce environmental impact .

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, derivatives of 4-Methyl-1,3-benzoxazol-2-amine are employed as stationary phases in chromatography. They aid in the separation and analysis of complex mixtures, providing high resolution and sensitivity. This application is essential for quality control in pharmaceuticals and food products .

Photophysical Studies: Fluorescent Probes

The photophysical properties of 4-Methyl-1,3-benzoxazol-2-amine make it an excellent candidate for fluorescent probes. These probes are used in bioimaging and diagnostics to visualize cellular processes and detect diseases at the molecular level. The compound’s fluorescence can be tuned for specific applications, making it a versatile tool in biological research .

Industrial Applications: Corrosion Inhibitors

In the industrial sector, 4-Methyl-1,3-benzoxazol-2-amine derivatives are explored as corrosion inhibitors. They protect metal surfaces from corrosion, thereby extending the life of machinery and infrastructure. This application has significant implications for the maintenance of industrial equipment and structures .

Future Directions

Benzoxazole derivatives, including 4-Methyl-1,3-benzoxazol-2-amine, have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities . Therefore, future research could focus on exploring new synthetic strategies and applications of these compounds in medicinal chemistry .

Mechanism of Action

Target of Action

Benzoxazole derivatives, to which this compound belongs, have been extensively used in drug discovery due to their broad substrate scope and functionalization . They exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Mode of Action

Benzoxazole derivatives are known to interact with their targets, leading to various changes that contribute to their biological activities .

Biochemical Pathways

Benzoxazole derivatives are known to influence a variety of pathways, contributing to their wide range of biological activities .

Result of Action

Benzoxazole derivatives are known for their anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Action Environment

Such factors can significantly impact the effectiveness of benzoxazole derivatives .

properties

IUPAC Name |

4-methyl-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAUDOAQZUOHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)OC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672506 | |

| Record name | 4-Methyl-1,3-benzoxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1,3-benzoxazol-2-amine | |

CAS RN |

947504-99-6 | |

| Record name | 4-Methyl-1,3-benzoxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Benzyloctahydro-1h-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B1520552.png)

![1-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1520562.png)